molecular formula C16H14N2O2 B026451 5-(p-Methylphenyl)-5-phenylhydantoin CAS No. 51169-17-6

5-(p-Methylphenyl)-5-phenylhydantoin

Cat. No.: B026451
CAS No.: 51169-17-6
M. Wt: 266.29 g/mol
InChI Key: WPAPSGQWYNPWCZ-UHFFFAOYSA-N
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Description

5-(p-Methylphenyl)-5-phenylhydantoin: is a chemical compound belonging to the hydantoin class. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of a phenyl group and a p-methylphenyl group attached to the hydantoin ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin typically involves the reaction of benzil with p-toluidine in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(p-Methylphenyl)-5-phenylhydantoin can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydantoin ring can be modified by introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Amines or alcohols

    Substitution: Substituted hydantoins with various functional groups

Scientific Research Applications

Chemistry: 5-(p-Methylphenyl)-5-phenylhydantoin is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding the behavior of hydantoins in biological systems.

Medicine: Hydantoins, including this compound, are explored for their anticonvulsant properties. They are investigated for potential use in the treatment of epilepsy and other neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(p-Methylphenyl)-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The hydantoin ring is known to interact with ion channels in the nervous system, which may contribute to its anticonvulsant properties.

Comparison with Similar Compounds

    Phenytoin: Another hydantoin derivative with anticonvulsant properties.

    Ethotoin: Similar in structure and used for similar medicinal purposes.

    Mephenytoin: A hydantoin derivative with anticonvulsant activity.

Uniqueness: 5-(p-Methylphenyl)-5-phenylhydantoin is unique due to the presence of both a phenyl group and a p-methylphenyl group, which imparts distinct chemical properties. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAPSGQWYNPWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023654
Record name 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51169-17-6
Record name 5-(4′-Methylphenyl)-5-phenylhydantoin
Source CAS Common Chemistry
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Record name 5-p-Methylphenyl-5-phenylhydantoin
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Record name 5-(p-Methylphenyl)-5-phenylhydantoin
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Record name 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione
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Record name 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione
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Record name 5-(P-METHYLPHENYL)-5-PHENYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 5-(p-Methylphenyl)-5-phenylhydantoin used as an internal standard for analyzing drugs like phenytoin and carbamazepine?

A: this compound shares structural similarities with anticonvulsant drugs like phenytoin and carbamazepine [, , ]. This similarity results in comparable chromatographic behavior, meaning it elutes close to the target analytes but remains distinct, enabling accurate quantification. Using an internal standard like this improves the reliability and accuracy of analytical methods by accounting for variations during sample preparation and analysis.

Q2: What analytical techniques are commonly employed to quantify this compound and the drugs it helps analyze?

A: High-performance liquid chromatography (HPLC) [, , , , , , ] and gas chromatography-mass spectrometry (GC-MS) [] are the primary techniques used. These methods offer the sensitivity and specificity needed to measure low concentrations of these compounds in complex biological matrices like plasma, serum, urine, and even brain microdialysate [].

Q3: Can you provide details about the GC-MS method used to quantify this compound in biological samples?

A: A validated GC-MS method, using this compound as the internal standard, successfully quantified phenytoin in human brain microdialysate, saliva, and blood samples []. The method involved solid-phase extraction (SPE) for sample cleanup, followed by derivatization with trimethylsulfonium hydroxide. The limit of detection was determined to be 15 ng/mL, and the method showed good linearity (r² > 0.998) over a clinically relevant concentration range [].

Q4: How does the structure of this compound influence its use in analytical chemistry?

A: The addition of a methyl group on the phenyl ring differentiates this compound from phenytoin while maintaining a similar chemical structure [, ]. This subtle difference is crucial. It allows for distinct chromatographic separation from the target analytes while ensuring comparable extraction recoveries and responses during analysis.

Q5: Are there any studies on the stability of this compound in biological samples?

A: Yes, research indicates that dried, extracted samples containing this compound remained stable within a 15% deviation range for at least four weeks when stored at room temperature []. This stability is essential for reliable analysis and demonstrates the robustness of the compound for use as an internal standard.

Q6: Besides its application as an internal standard, have any other biological effects of this compound been investigated?

A: Interestingly, this compound was investigated for its potential teratogenic effects in a sea urchin embryo model []. This research, though not directly related to its use as an internal standard, highlights the structural similarities between this compound and other hydantoin derivatives, some of which possess pharmacological activities.

Q7: What are the implications of using this compound in research and clinical laboratories?

A: The use of this compound as an internal standard contributes significantly to the accuracy and reliability of therapeutic drug monitoring, especially for anticonvulsant medications [, ]. This is particularly important for drugs like phenytoin, which have a narrow therapeutic index, meaning even small deviations from the therapeutic range can lead to toxicity or loss of seizure control.

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